molecular formula C28H24BF4N B1457866 9-Mesityl-10-phenylacridin-10-ium tetrafluoroborate CAS No. 1621019-96-2

9-Mesityl-10-phenylacridin-10-ium tetrafluoroborate

Cat. No. B1457866
M. Wt: 461.3 g/mol
InChI Key: LGNMSOXRNBFBGX-UHFFFAOYSA-N
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Description

9-Mesityl-10-phenylacridin-10-ium Tetrafluoroborate is a compound derived from Acridine, a quinoline derivative used as manufacturing dyes and intermediates for antileishmanial agents . It is a robust acridinium-based photocatalyst reported as an alternative to transition-metal-based photocatalysts with higher chemical stability and attenuated redox potential .


Molecular Structure Analysis

The empirical formula of 9-Mesityl-10-phenylacridin-10-ium Tetrafluoroborate is C28H24BF4N . The molecular weight is 461.30 .


Chemical Reactions Analysis

9-Mesityl-10-phenylacridin-10-ium Tetrafluoroborate is suitable for Photocatalysis . When employed with TEMPO, this acridinium photocatalyst promotes the site-selective amination of a variety of simple and complex aromatics with heteroaromatic azoles .


Physical And Chemical Properties Analysis

9-Mesityl-10-phenylacridin-10-ium Tetrafluoroborate is a solid . It has a melting point of over 200 °C . It is activated by a photocatalyst at 450 nm .

Scientific Research Applications

Photocatalysis and Electron-Transfer

9-Mesityl-10-phenylacridin-10-ium tetrafluoroborate demonstrates significant potential in photocatalysis. Fukuzumi, Itoh, Suenobu, and Ohkubo (2014) incorporated it into Na+-exchanged mesoporous aluminosilicate, extending the lifetime of its electron-transfer (ET) state, even at high temperatures. This ET state exhibits both strong oxidizing and reducing abilities, useful in various photocatalytic processes (Fukuzumi et al., 2014).

Enhanced Electron-Transfer State

In another study by Fukuzumi et al. (2004), they achieved an electron-transfer state for 9-mesityl-10-methylacridinium ion with a significantly longer lifetime and higher energy than that of natural photosynthetic reaction centers. This ET state is crucial for improved efficiency in photocatalytic reactions (Fukuzumi et al., 2004).

Photocatalytic Oxygenation

The compound has also been applied in photocatalytic oxygenation processes. Kotani, Ohkubo, and Fukuzumi (2004) demonstrated its effectiveness in photocatalytic oxygenation of anthracenes and olefins with dioxygen, forming oxygenation products like dimethylepidioxyanthracene (Kotani et al., 2004).

Optoelectronic Properties

In the context of optoelectronics, Hoffend et al. (2013) explored the effects of boron doping on the structural and optoelectronic properties of 9,10-diarylanthracenes, providing insights into the material's potential in electronic devices (Hoffend et al., 2013).

Photoredox Catalysis

Romero and Nicewicz (2014) provided mechanistic insights into alkene hydrofunctionalization reactions using 9-mesityl-10-methylacridinium as a photoredox catalyst. This study highlights its role in facilitating complex chemical reactions through photoredox catalysis (Romero & Nicewicz, 2014).

Dual Sensitizer Role

Griesbeck and Cho (2007) found that 9-mesityl-10-methylacridinium perchlorate acts as a dual sensitizer, capable of efficient singlet oxygen formation and electron-transfer reactions, which is essential for diverse photocatalytic applications (Griesbeck & Cho, 2007).

Oxidase Mimicry

Du et al. (2018) discovered that 9-mesityl-10-methylacridinium ion can mimic the function of oxidase upon visible light illumination. This opens up possibilities for its application in enzymatic catalysis and biothiol detection (Du et al., 2018).

Metal-Free Photocatalytic Reactions

Kaur, Zhao, Busch, and Wang (2019) utilized 9-mesityl-10-methylacridinum tetrafluoroborate for initiating metal-free thiol-ene and thiol-yne reactions, highlighting its role in green chemistry and organic synthesis (Kaur et al., 2019).

Visual Discrimination of Solvents

Du, Deng, and He (2019) reported the use of 9-mesityl-10-methylacridinium ion as a solvatochromic sensor array for the visual discrimination of solvents, demonstrating its potential in chemical sensing and analysis (Du, Deng, & He, 2019).

Safety And Hazards

The safety information available indicates that 9-Mesityl-10-phenylacridin-10-ium Tetrafluoroborate is a combustible solid . It has hazard statements H315 - H319 - H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

10-phenyl-9-(2,4,6-trimethylphenyl)acridin-10-ium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N.BF4/c1-19-17-20(2)27(21(3)18-19)28-23-13-7-9-15-25(23)29(22-11-5-4-6-12-22)26-16-10-8-14-24(26)28;2-1(3,4)5/h4-18H,1-3H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGNMSOXRNBFBGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)C2=C3C=CC=CC3=[N+](C4=CC=CC=C42)C5=CC=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24BF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Mesityl-10-phenylacridin-10-ium tetrafluoroborate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
P Ji, CC Davies, F Gao, J Chen, X Meng… - Nature …, 2022 - nature.com
… 6-di-tert-butyl-9-mesityl-10-phenylacridin-10-ium tetrafluoroborate as photocatalyst for 5 d. g … 3,6-di-tert-butyl-9-mesityl-10-phenylacridin-10-ium tetrafluoroborate as photocatalyst for 2 d. …
Number of citations: 5 www.nature.com
AR White, L Wang, DA Nicewicz - Synlett, 2019 - thieme-connect.com
… 3,6-Di-tert-butyl-9-mesityl-10-phenylacridin-10-ium Tetrafluoroborate (2): To an oven-dried 250 mL round-bottom flask under argon were added 3,6-di-tert-butyl-9-mesitylxanthylium …
Number of citations: 82 www.thieme-connect.com
H Im, W Choi, S Hong - Angewandte Chemie, 2020 - Wiley Online Library
… To our delight, this strategy can be successfully applied to enamides 7 to achieve umpolung aminopyridylation, and 3,6-di-tert-butyl-9-mesityl-10-phenylacridin-10-ium tetrafluoroborate (…
Number of citations: 24 onlinelibrary.wiley.com
C Wang, X Zhang, YW Zhao, Q Liu, H Cheng… - Organic Chemistry …, 2023 - pubs.rsc.org
… Next, in line with the above proposal, 9-mesityl-10-phenylacridin-10-ium tetrafluoroborate (Acr + -Mes BF 4 − ) was selected as the cationic photocatalyst. Further, pyrazole was selected …
Number of citations: 1 pubs.rsc.org
S Ma, JM Ma, JW Cui, CH Rao, MZ Jia, J Zhang - Green Chemistry, 2022 - pubs.rsc.org
… control investigations on four kinds of photocatalysts under the same conditions (a catalyst loading of 2 mol%) revealed that only 9-mesityl-10-phenylacridin-10-ium tetrafluoroborate (Acr…
Number of citations: 5 pubs.rsc.org
KG Ghosh, D Das, S Garai, P Chandu… - The Journal of …, 2022 - ACS Publications
… collected via filtration, and the residue was thoroughly washed with ether and dried under vacuum for 6 h, which afforded 3.6 g of 9-mesityl-10-phenylacridin-10-ium tetrafluoroborate …
Number of citations: 8 pubs.acs.org
NPR Onuska, ME Schutzbach-Horton, JLR Collazo… - Synlett, 2020 - thieme-connect.com
… vial (purchased from Fisher Scientific, catalogue # 03-339-22D), equipped with a stir bar, was charged with 3,6-di-tert-butyl-9-mesityl-10-phenylacridin-10-ium tetrafluoroborate (0.01 …
Number of citations: 18 www.thieme-connect.com
W Wang, P Ji, C Davies, F Gao, J Chen, X Meng… - 2022 - researchsquare.com
… determined by 1H NMR analysis of the crude reaction mixture; eCondition B without 2,6-lutidine; fCondition A using 3,6-di-tert-butyl-9-mesityl-10phenylacridin-10-ium tetrafluoroborate …
Number of citations: 3 www.researchsquare.com
H Liu, Y Li, DX Wang, MM Sun, C Feng - Organic Letters, 2020 - ACS Publications
A strategically novel protocol for ring-opening functionalization of aryl gem-difluorocyclopropanes (F 2 CPs), which allows an expedient construction of CF 3 -containing architectures via …
Number of citations: 31 pubs.acs.org
NPR Onuska - 2021 - search.proquest.com
Photoinduced electron transfer (PET) can be defined as the promotion of an electron transfer reaction through absorption of a photon by a reactive species in solution. Photoredox …
Number of citations: 3 search.proquest.com

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